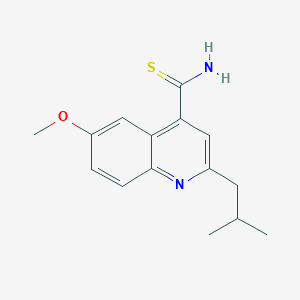

6-Methoxy-2-(2-methylpropyl)quinoline-4-carbothioamide

Description

6-Methoxy-2-(2-methylpropyl)quinoline-4-carbothioamide is a quinoline derivative characterized by a methoxy group at position 6, a 2-methylpropyl (isobutyl) substituent at position 2, and a carbothioamide functional group at position 4. Its IUPAC name reflects this substitution pattern, and its molecular formula is C₁₅H₁₈N₂OS, with a calculated molecular weight of 290.4 g/mol.

Properties

CAS No. |

62078-06-2 |

|---|---|

Molecular Formula |

C15H18N2OS |

Molecular Weight |

274.4 g/mol |

IUPAC Name |

6-methoxy-2-(2-methylpropyl)quinoline-4-carbothioamide |

InChI |

InChI=1S/C15H18N2OS/c1-9(2)6-10-7-13(15(16)19)12-8-11(18-3)4-5-14(12)17-10/h4-5,7-9H,6H2,1-3H3,(H2,16,19) |

InChI Key |

BZEWCCYGFUZXLD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC1=CC(=C2C=C(C=CC2=N1)OC)C(=S)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-Isobutyl-6-methoxyquinoline-4-carbothioamide typically involves the reaction of 2-chloroquinoline derivatives with isobutylamine and methoxy groups under specific conditions. One common method involves treating 2-chloroquinoline with phenylhydrazine in the presence of 1-pentanol, followed by N-alkylation using sodium carbonate . Industrial production methods often utilize transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and greener chemical processes to enhance yield and reduce environmental impact .

Chemical Reactions Analysis

Oxidation Reactions

The thiocarbonyl group undergoes oxidation with agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA), forming sulfoxide or sulfone derivatives. Reaction conditions (e.g., acidic vs. basic media) influence product distribution:

-

Sulfoxides : Formed under mild oxidative conditions (e.g., H₂O₂ in acetic acid at 0–25°C) .

-

Sulfones : Require stronger oxidants (e.g., mCPBA in dichloromethane at reflux).

Nucleophilic Substitution

The quinoline ring’s C-2 and C-4 positions are reactive toward nucleophiles:

-

C-4 carbothioamide : Reacts with amines (e.g., hydrazine hydrate) to form thiosemicarbazides. For example:

This reaction proceeds in ethanol under reflux (7–12 hours) .

-

C-2 isobutyl group : Steric hindrance limits substitution but allows for alkylation under basic conditions (e.g., NaHCO₃ in DMF).

Cyclization Reactions

The carbothioamide participates in heterocycle formation:

-

Thiazole synthesis : Reacts with α-halo ketones (e.g., phenacyl bromide) in ethanol to yield 4,5-disubstituted thiazoles .

-

Triazole derivatives : Cyclodehydration with hydrazides forms 1,2,4-triazoles under basic conditions (K₂CO₃ in acetone, 24-hour reflux) .

Thioacylation and Condensation

The thiocarbonyl group acts as an electrophilic site:

-

Schiff base formation : Reacts with aldehydes (e.g., benzaldehyde) in ethanol to produce thioamide-linked imines .

-

Thioamide coupling : Forms thioesters when treated with acyl chlorides (e.g., acetyl chloride) in pyridine .

Metal-Catalyzed Cross-Coupling

Palladium or copper catalysts enable functionalization:

pH-Dependent Reactivity

The carbothioamide’s behavior varies with pH:

-

Acidic media : Protonation enhances electrophilicity, favoring nucleophilic attack at sulfur.

-

Basic media : Deprotonation increases nucleophilic character at nitrogen, enabling alkylation .

Comparative Reactivity of Substituents

Key structural features influence reaction outcomes:

| Feature | Reactivity Trend | Impact on Product Stability |

|---|---|---|

| 6-Methoxy group | Electron donation stabilizes quinoline π-system | Enhances aromatic substitution |

| 2-Isobutyl chain | Steric hindrance reduces C-2 reactivity | Limits cross-coupling yields |

| 4-Carbothioamide | High electrophilicity at sulfur and nitrogen | Facilitates heterocycle formation |

Scientific Research Applications

2-Isobutyl-6-methoxyquinoline-4-carbothioamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Isobutyl-6-methoxyquinoline-4-carbothioamide involves its interaction with specific molecular targets and pathways. For example, it can induce oxidative stress in cancer cells, leading to DNA damage and apoptosis. The compound’s ability to inhibit enzymes involved in cell proliferation also contributes to its anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinoline derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a comparative analysis of 6-Methoxy-2-(2-methylpropyl)quinoline-4-carbothioamide and structurally related compounds, focusing on key functional groups, substituents, and inferred properties.

Table 1: Structural and Functional Comparison

Key Observations:

Functional Group Impact :

- The carbothioamide group in the target compound replaces the oxygen in carboxamides with sulfur, reducing hydrogen-bonding capacity compared to the carbohydrazide group in the analog from . This substitution may enhance metabolic stability, as thioamides are less prone to enzymatic hydrolysis.

- The 2-methylpropyl (aliphatic) substituent at position 2 contrasts with the 4-isopropylphenyl (aromatic) group in the carbohydrazide analog. This difference likely increases lipophilicity in the latter, affecting membrane permeability and bioavailability.

Substituent Effects on Physicochemical Properties: The 6-methoxy group in the target compound introduces moderate polarity, balancing the lipophilic 2-methylpropyl group. This balance may optimize solubility in organic solvents while retaining some aqueous miscibility.

Research Implications: Organophosphorus compounds like isobutyl methyl methylphosphonate exhibit distinct toxicity profiles due to their phosphonate ester groups, highlighting the importance of functional group selection in designing safer analogs. The absence of direct biological data for the target compound underscores the need for empirical studies to validate inferred properties, such as pharmacokinetics and toxicity.

Research Findings and Limitations

While the provided evidence lacks specific studies on this compound, structural parallels to known compounds suggest avenues for investigation:

- Carbothioamide Stability : Thioamides in pharmaceuticals (e.g., antithyroid drugs) demonstrate enhanced resistance to hydrolysis compared to carboxamides, supporting the inferred stability of the target compound.

- Quinoline-Based Bioactivity: Quinoline derivatives are well-documented for antimalarial, anticancer, and antimicrobial activities. Substituent modifications, as seen in the target compound, are critical for optimizing potency and selectivity .

Limitations:

- No experimental data on solubility, vapor pressure, or toxicity are available for the target compound.

Q & A

Basic: What are the standard synthetic routes for 6-Methoxy-2-(2-methylpropyl)quinoline-4-carbothioamide, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves multi-step reactions, such as cyclocondensation of substituted anilines with ketones or aldehydes, followed by functionalization. For example, intermediates like 4-azido-6-methoxy-2-methylquinoline can be generated via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with arylboronic acids . Key factors affecting yield include:

- Catalyst selection : PdCl₂(PPh₃)₂ with K₃PO₄ in 1,4-dioxane optimizes coupling efficiency .

- Temperature control : Heating at 100°C in H₂SO₄ may enhance cyclization but risks decomposition .

- Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) is critical for isolating thioamide derivatives.

Basic: Which spectroscopic techniques are most effective for structural characterization of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assign methoxy (δ ~3.9 ppm), isopropyl (δ 1.2–1.4 ppm), and quinoline aromatic protons (δ 7.5–8.5 ppm). Carbothioamide C=S is identified at δ ~200 ppm in ¹³C NMR .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ for C₁₅H₁₈N₂OS requires m/z 298.1142) .

- FT-IR : Thioamide C=S stretch at ~1250 cm⁻¹ and quinoline ring vibrations at ~1600 cm⁻¹ .

Basic: What are the solubility and stability profiles of this compound under experimental conditions?

Methodological Answer:

- Solubility : Moderately soluble in DMSO and DMF due to the carbothioamide group; limited in water (logP ~3.5 predicted). Pre-solubilize in DMSO for biological assays .

- Stability : Store at -20°C under inert gas (N₂/Ar). Decomposes above 150°C; avoid prolonged light exposure to prevent thioamide oxidation .

Advanced: How can structure-activity relationship (SAR) studies guide the optimization of its biological activity?

Methodological Answer:

- Substituent modification : Replace the 2-methylpropyl group with bulkier alkyl chains (e.g., tert-butyl) to enhance lipophilicity and membrane permeability .

- Functional group tuning : Substitute methoxy with electron-withdrawing groups (e.g., Cl) to modulate quinoline ring electrophilicity, potentially improving target binding .

- Triazole conjugation : Attach 1,2,3-triazole moieties via click chemistry to explore synergistic antimicrobial effects .

Advanced: What analytical strategies resolve contradictions in reported biological activity data?

Methodological Answer:

- Dose-response validation : Perform IC₅₀ assays in triplicate using standardized cell lines (e.g., HeLa for cytotoxicity) .

- Impurity profiling : Use HPLC (C18 column, gradient: 10–90% MeCN/H₂O) to rule out side products affecting activity .

- Computational docking : Compare binding affinities with targets (e.g., kinase enzymes) using AutoDock Vina to validate experimental trends .

Advanced: How can reaction conditions be optimized to improve synthetic scalability?

Methodological Answer:

- Solvent screening : Replace dioxane with THF or EtOH to reduce toxicity and improve safety .

- Catalyst recycling : Test immobilized Pd catalysts (e.g., Pd/C) for reusable cross-coupling reactions .

- Microwave-assisted synthesis : Reduce reaction time from 24h to 1h while maintaining >80% yield .

Advanced: What in vivo models are suitable for evaluating its pharmacokinetics and toxicity?

Methodological Answer:

- Rodent models : Administer orally (10–50 mg/kg) to assess bioavailability and hepatic metabolism via LC-MS/MS plasma analysis .

- Toxicokinetics : Monitor liver enzymes (ALT/AST) and renal function (creatinine) over 14 days to detect organ toxicity .

- Tissue distribution : Use radiolabeled (¹⁴C) compound to quantify accumulation in target organs .

Advanced: How can the mechanism of action be elucidated against antimicrobial targets?

Methodological Answer:

- Enzyme inhibition assays : Test against bacterial dihydrofolate reductase (DHFR) using NADPH consumption rates .

- Resistance studies : Serial passage bacteria (e.g., S. aureus) under sub-MIC doses to detect mutation hotspots via whole-genome sequencing .

- Membrane disruption : Use SYTOX Green uptake assays to evaluate cell permeability changes .

Advanced: What crystallographic methods confirm its solid-state structure?

Methodological Answer:

- Single-crystal X-ray diffraction : Grow crystals via slow evaporation (solvent: MeOH/CHCl₃) and resolve structure at 0.8 Å resolution .

- Hirshfeld surface analysis : Map intermolecular interactions (e.g., S···H bonds) to explain packing motifs .

- Powder XRD : Compare experimental and simulated patterns to verify phase purity .

Advanced: How can contradictory data in biological assays be reconciled?

Methodological Answer:

- Meta-analysis : Aggregate data from ≥3 independent studies using fixed/random-effects models to identify outliers .

- Orthogonal assays : Confirm antifungal activity via both microdilution (CLSI M27) and agar diffusion methods .

- Proteomic profiling : Use SILAC labeling to identify off-target effects influencing variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.